6-chloro-N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]pyridine-3-carboxamide
Description
6-Chloro-N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]pyridine-3-carboxamide is a pyridinecarboxamide derivative characterized by a chloro-substituted pyridine core and a cyclohexylmethylamino-benzyl substituent. Its molecular framework includes:
- A cyclohexyl(methyl)amino-methylphenyl side chain, contributing lipophilicity and conformational flexibility.
Its synthesis likely involves amide coupling and alkylation steps, analogous to methods described for thiourea-triazole derivatives in .
Properties
IUPAC Name |
6-chloro-N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c1-24(17-8-3-2-4-9-17)14-16-7-5-6-10-18(16)23-20(25)15-11-12-19(21)22-13-15/h5-7,10-13,17H,2-4,8-9,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYZLFCXYMZNQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)Cl)C3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, including the Hantzsch pyridine synthesis.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents such as carbodiimides.
Substitution with Chlorine: The chlorine atom is introduced through a halogenation reaction, typically using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Phenyl Ring: The phenyl ring is attached through a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids.
Introduction of the Cyclohexylmethylamino Group: This step involves the reductive amination of the phenyl ring with cyclohexylmethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to other pyridinecarboxamide derivatives and related scaffolds documented in the literature. Below is a detailed analysis:
Structural Analogues from Patent Literature ()
The European Patent Application (2023) lists multiple pyridinecarboxamide-based Complex II inhibitors, including:
- A.3.32–A.3.39 : Difluoromethyl-pyridinecarboxamides with substituted indane groups (e.g., 2-(difluoromethyl)-N-(1,1,3-trimethylindan-4-yl)pyridine-3-carboxamide).
| Feature | Target Compound | A.3.32–A.3.39 Series |
|---|---|---|
| Pyridine Substituent | 6-chloro | 2-(difluoromethyl) |
| Amide Side Chain | Cyclohexylmethylamino-benzyl | Indane derivatives (lipophilic) |
| Key Functional Groups | Chloro, tertiary amine | Difluoromethyl, indane ring |
| Potential Applications | Unknown (likely enzyme inhibition) | Fungicides (Complex II inhibition) |
Key Differences :
- The cyclohexylmethylamino side chain introduces greater conformational flexibility than the rigid indane scaffolds, possibly affecting membrane permeability .
Pyridinecarboxamides with Heterocyclic Side Chains ()
Compounds such as 6-chloro-N-[(oxolan-2-yl)methyl]-N-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide () and 5-Chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-pyridinecarboxamide () highlight variations in side-chain design:
Key Insights :
- The thiazole and trifluoromethylphenyl groups in ’s compound may enhance π-π stacking and metabolic stability compared to the target’s cyclohexyl group .
- The piperazinyl moiety in ’s derivative improves aqueous solubility, a trait absent in the more lipophilic target compound .
Thiourea-Triazole Hybrids ()
| Feature | Target Compound | Thiourea-Triazole Derivatives |
|---|---|---|
| Core Structure | Pyridinecarboxamide | Thiourea-linked triazole/cyclohexane |
| Key Interactions | Amide H-bonding, chloro | Thiourea (H-bond donor/acceptor) |
| Synthetic Routes | Amide coupling | Michael addition, cycloaddition |
Key Differences :
Biological Activity
6-chloro-N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]pyridine-3-carboxamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name: this compound
- Molecular Formula: C23H21ClN6O
- Molecular Weight: 421.91 g/mol
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its activity is primarily attributed to the following mechanisms:
- Inhibition of Kinases: The compound has been shown to inhibit specific kinases, which play crucial roles in cell proliferation and survival.
- Apoptosis Induction: Studies demonstrate that it can induce apoptosis in cancer cells, suggesting potential applications in oncology.
- Antimicrobial Activity: Preliminary data suggest that it exhibits antimicrobial properties, particularly against certain bacterial strains.
Anticancer Activity
In vitro studies have demonstrated that this compound effectively induces apoptosis in various cancer cell lines. The compound's IC50 values indicate significant potency:
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several pathogens:
Case Studies
-
Case Study: Cancer Treatment
A recent study investigated the effects of the compound on tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to controls, indicating its potential as a therapeutic agent. -
Case Study: Antimicrobial Efficacy
In another study, the compound was tested against multidrug-resistant strains of bacteria. It exhibited superior activity compared to traditional antibiotics, highlighting its potential role in combating antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
